Cas no 1007772-18-0 (N-[(4-tert-butylphenyl)methyl]-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-methylpropanamide)
![N-[(4-tert-butylphenyl)methyl]-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-methylpropanamide structure](https://www.kuujia.com/scimg/cas/1007772-18-0x500.png)
N-[(4-tert-butylphenyl)methyl]-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-methylpropanamide Chemical and Physical Properties
Names and Identifiers
-
- AKOS034686671
- N-[(4-tert-butylphenyl)methyl]-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-methylpropanamide
- Z90916725
- 1007772-18-0
- EN300-26586650
-
- Inchi: 1S/C22H31N3OS/c1-15-19(16(2)24-21(23-15)27-7)12-13-20(26)25(6)14-17-8-10-18(11-9-17)22(3,4)5/h8-11H,12-14H2,1-7H3
- InChI Key: RALXOMGVJAYPNM-UHFFFAOYSA-N
- SMILES: S(C)C1=NC(C)=C(C(C)=N1)CCC(N(C)CC1C=CC(=CC=1)C(C)(C)C)=O
Computed Properties
- Exact Mass: 385.21878379g/mol
- Monoisotopic Mass: 385.21878379g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 27
- Rotatable Bond Count: 7
- Complexity: 459
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.7
- Topological Polar Surface Area: 71.4Ų
N-[(4-tert-butylphenyl)methyl]-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-methylpropanamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26586650-0.05g |
N-[(4-tert-butylphenyl)methyl]-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-methylpropanamide |
1007772-18-0 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
N-[(4-tert-butylphenyl)methyl]-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-methylpropanamide Related Literature
-
Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572
-
Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146
-
Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392
Additional information on N-[(4-tert-butylphenyl)methyl]-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-methylpropanamide
N-[(4-tert-Butylphenyl)methyl]-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-methylpropanamide (CAS No. 1007772-18-0): An Overview
N-[(4-tert-butylphenyl)methyl]-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-methylpropanamide (CAS No. 1007772-18-0) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its CAS number for brevity, is a member of the class of pyrimidine derivatives and has shown promising properties in various biological assays and clinical studies.
The chemical structure of N-[(4-tert-butylphenyl)methyl]-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-methylpropanamide is characterized by a pyrimidine core substituted with methyl and methylsulfanyl groups, along with a tert-butylphenyl moiety. This unique combination of functional groups imparts specific pharmacological properties to the compound, making it a valuable candidate for further investigation.
Recent studies have highlighted the potential of N-[(4-tert-butylphenyl)methyl]-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-methylpropanamide in various therapeutic areas. One notable application is its anti-inflammatory activity. In vitro assays have demonstrated that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are key mediators in inflammatory responses. This property makes it a promising candidate for the treatment of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Moreover, N-[(4-tert-butylphenyl)methyl]-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-methylpropanamide has shown potential as an antitumor agent. Preclinical studies have indicated that it can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. Specifically, it has been observed to inhibit the PI3K/AKT pathway, which is frequently dysregulated in various types of cancer. This mechanism of action suggests that the compound could be developed as a novel therapeutic agent for cancer treatment.
In addition to its anti-inflammatory and antitumor properties, N-[(4-tert-butylphenyl)methyl]-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-methylpropanamide has also been investigated for its neuroprotective effects. Studies have shown that it can reduce oxidative stress and prevent neuronal cell death in models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. The compound's ability to cross the blood-brain barrier further enhances its potential as a neuroprotective agent.
The pharmacokinetic profile of N-[(4-tert-butylphenyl)methyl]-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-methylpropanamide has also been studied extensively. It exhibits good oral bioavailability and favorable pharmacokinetic parameters, which are crucial for its development as an oral therapeutic agent. Preclinical toxicology studies have indicated that the compound is well-tolerated at therapeutic doses, with no significant adverse effects observed in animal models.
Despite these promising findings, further research is needed to fully elucidate the mechanisms of action and optimize the therapeutic potential of N-[(4-tert-butylphenyl)methyl]-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-methylpropanamide. Ongoing clinical trials are aimed at evaluating its safety and efficacy in human subjects. These trials will provide valuable insights into the compound's therapeutic window and potential side effects.
In conclusion, N-[(4-tert-butylphenyl)methyl]-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-methylpropanamide (CAS No. 1007772-18-0) represents a promising candidate for the development of novel therapeutics in multiple disease areas. Its unique chemical structure and diverse biological activities make it an exciting area of research for medicinal chemists and pharmaceutical scientists alike. As more data from clinical trials become available, it is anticipated that this compound will play a significant role in advancing our understanding and treatment of various medical conditions.
1007772-18-0 (N-[(4-tert-butylphenyl)methyl]-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-methylpropanamide) Related Products
- 2138063-83-7(2-(3-methoxy-1,2-thiazol-4-yl)-2-methylpropanoic acid)
- 1310405-22-1(6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)
- 2034353-56-3(methyl 3,4-diethoxy-5-{6-methyl-4-oxo-4H,5H-1,2,3triazolo1,5-apyrazine-3-amido}benzoate)
- 2411246-29-0(N-[6-(5-Bromofuran-2-yl)pyrimidin-4-yl]-2-chloroacetamide)
- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)
- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)
- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)
- 26406-97-3(4-Amino-3-chloro-hydratropic Acid Ethyl Ester)
- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)
- 2229113-97-5(3-amino-3-(6-chloro-2-methoxypyridin-3-yl)propanoic acid)




